[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13469671
Molecular Formula: C20H31N3O3
Molecular Weight: 361.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H31N3O3 |
|---|---|
| Molecular Weight | 361.5 g/mol |
| IUPAC Name | benzyl N-[4-[[(2S)-2-amino-3-methylbutanoyl]amino]cyclohexyl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C20H31N3O3/c1-14(2)18(21)19(24)22-16-9-11-17(12-10-16)23(3)20(25)26-13-15-7-5-4-6-8-15/h4-8,14,16-18H,9-13,21H2,1-3H3,(H,22,24)/t16?,17?,18-/m0/s1 |
| Standard InChI Key | JISCDUDATMIEBP-ABHNRTSZSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)NC1CCC(CC1)N(C)C(=O)OCC2=CC=CC=C2)N |
| SMILES | CC(C)C(C(=O)NC1CCC(CC1)N(C)C(=O)OCC2=CC=CC=C2)N |
| Canonical SMILES | CC(C)C(C(=O)NC1CCC(CC1)N(C)C(=O)OCC2=CC=CC=C2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a cyclohexyl ring substituted at the 4-position with an amide-linked (S)-2-amino-3-methylbutyryl group. The nitrogen of the cyclohexylamine is further functionalized with a methylcarbamate group, which is esterified to a benzyl moiety . The stereochemistry at the (S)-configured amino acid residue is critical for its biological interactions, as evidenced by similar carbamate derivatives .
Table 1: Key Structural and Physicochemical Data
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis involves three key steps:
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Amide Formation: Coupling (S)-2-amino-3-methylbutyric acid with 4-aminocyclohexanol using carbodiimide-based reagents .
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Carbamate Introduction: Reacting the intermediate with methyl isocyanate in anhydrous dichloromethane .
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Benzyl Esterification: Final benzylation using benzyl bromide under basic conditions.
Yield optimization (typically 45–60%) requires precise temperature control (–20°C during carbamate formation) and inert atmospheres . Chromatographic purification (silica gel, ethyl acetate/hexane) ensures >95% purity .
Analytical Characterization
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NMR: -NMR (400 MHz, CDCl): δ 7.35–7.28 (m, 5H, benzyl), 4.51 (s, 2H, CH-O), 3.65–3.58 (m, 1H, cyclohexyl), 2.85 (s, 3H, N-CH) .
Pharmacological Activity and Mechanisms
Proteolytic Stability
The carbamate group confers resistance to hydrolysis by esterases, extending plasma half-life compared to amide analogs . Metabolic studies in vitro (human liver microsomes) indicate slow conversion to the free carboxylic acid, a trait advantageous for prodrug design .
Applications in Medicinal Chemistry
Intermediate in Drug Development
This compound serves as a precursor in synthesizing protease inhibitors and kinase-targeted therapies . For example:
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HIV Protease Inhibitors: Structural analogs like darunavir incorporate carbamate motifs to enhance binding affinity .
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Anticancer Agents: Carbamate-bearing compounds exhibit improved tumor penetration and reduced off-target toxicity .
| Parameter | Value | Source |
|---|---|---|
| GHS Pictograms | ![GHS07](https://examp AK Scientific | |
| First Aid Measures | Flush eyes with water; wash skin with soap | SDS |
| Storage Conditions | 2–8°C in airtight container | VulcanChem |
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